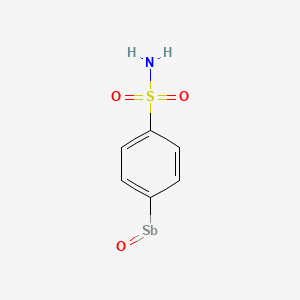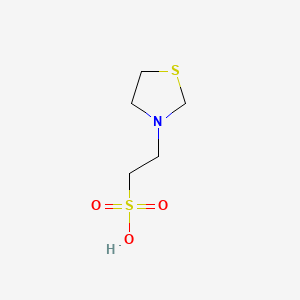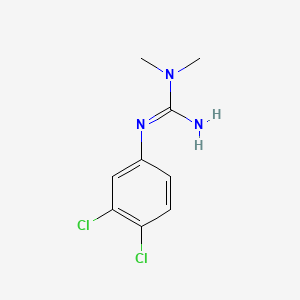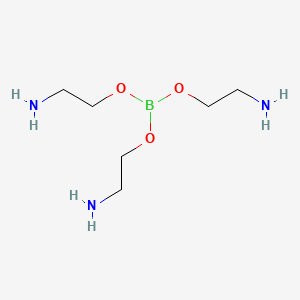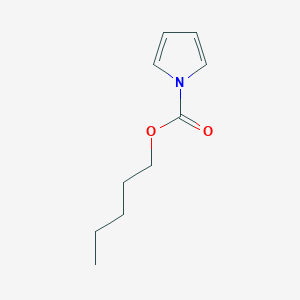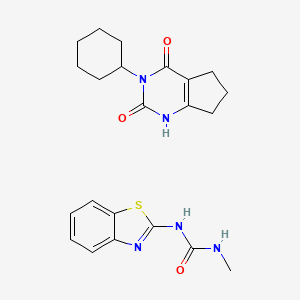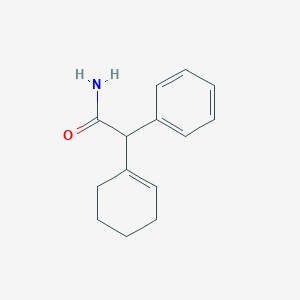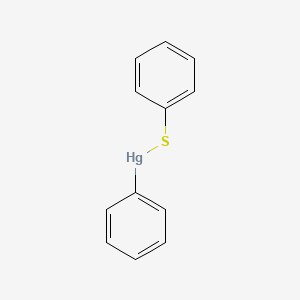![molecular formula C20H25ClO3 B14722537 2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate CAS No. 6294-35-5](/img/structure/B14722537.png)
2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,6-Dimethyl-2-bicyclo[311]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate is a complex organic compound that belongs to the class of bicyclic compounds It is characterized by its unique structure, which includes a bicyclo[311]heptane ring system and a phenoxyacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate typically involves multiple steps. One common method starts with the preparation of the bicyclo[3.1.1]heptane derivative. This can be achieved through the Prins reaction, where β-pinene reacts with paraformaldehyde in the presence of a Lewis acid catalyst such as zinc(II) chloride . The resulting product is then subjected to further reactions to introduce the ethyl and phenoxyacetate groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of heterogeneous catalysts to improve efficiency and selectivity. For example, molybdenum or zinc-modified silica materials can be used as catalysts to achieve high conversion rates and selectivity in the synthesis of the bicyclo[3.1.1]heptane derivative . These catalysts offer the advantage of being reusable and environmentally friendly.
化学反应分析
Types of Reactions
2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxyacetate moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets. The bicyclo[3.1.1]heptane ring system can interact with enzymes or receptors, leading to changes in their activity. The phenoxyacetate moiety may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.
相似化合物的比较
Similar Compounds
Nopol (2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanol): A bicyclic primary alcohol used in fragrances and as an intermediate in chemical synthesis.
Myrtenol (6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enylmethanol): Another bicyclic alcohol with applications in the fragrance industry.
Uniqueness
2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate is unique due to the presence of both the bicyclo[3.1.1]heptane ring system and the phenoxyacetate moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
6294-35-5 |
|---|---|
分子式 |
C20H25ClO3 |
分子量 |
348.9 g/mol |
IUPAC 名称 |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C20H25ClO3/c1-13-10-16(21)6-7-18(13)24-12-19(22)23-9-8-14-4-5-15-11-17(14)20(15,2)3/h4,6-7,10,15,17H,5,8-9,11-12H2,1-3H3 |
InChI 键 |
DUFSSFCFZDQJII-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCCC2=CCC3CC2C3(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
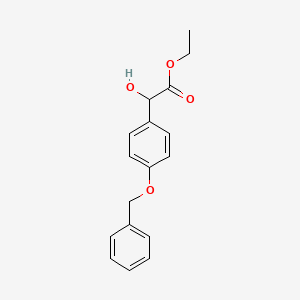
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)
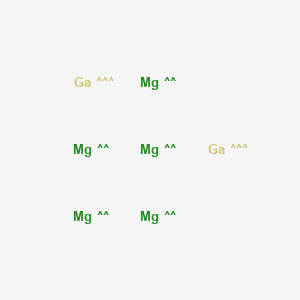
![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)
